molecular formula C11H11BrN2O B8274396 C-[5-(4-Bromo-phenyl)-3-methyl-isoxazol-4-yl]-methylamine

C-[5-(4-Bromo-phenyl)-3-methyl-isoxazol-4-yl]-methylamine

Cat. No. B8274396
M. Wt: 267.12 g/mol
InChI Key: AUCPNOFTABZYRB-UHFFFAOYSA-N
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Patent
US09090573B2

Procedure details

4-Azidomethyl-5-(4-bromo-phenyl)-3-methyl-isoxazole (3.18 g, 10.85 mmol) in THF (30 mL) and H2O (10 mL) was treated with triphenylphosphine (2.85 g, 10.86 mmol) and the reaction stirred overnight at room temperature. After aqueous workup, the crude material was purified by silica gel chromatography to afford the title compound.
Name
4-Azidomethyl-5-(4-bromo-phenyl)-3-methyl-isoxazole
Quantity
3.18 g
Type
reactant
Reaction Step One
Quantity
2.85 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][C:5]1[C:6]([CH3:17])=[N:7][O:8][C:9]=1[C:10]1[CH:15]=[CH:14][C:13]([Br:16])=[CH:12][CH:11]=1)=[N+]=[N-].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>C1COCC1.O>[Br:16][C:13]1[CH:12]=[CH:11][C:10]([C:9]2[O:8][N:7]=[C:6]([CH3:17])[C:5]=2[CH2:4][NH2:1])=[CH:15][CH:14]=1

Inputs

Step One
Name
4-Azidomethyl-5-(4-bromo-phenyl)-3-methyl-isoxazole
Quantity
3.18 g
Type
reactant
Smiles
N(=[N+]=[N-])CC=1C(=NOC1C1=CC=C(C=C1)Br)C
Name
Quantity
2.85 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After aqueous workup, the crude material was purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1=C(C(=NO1)C)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.